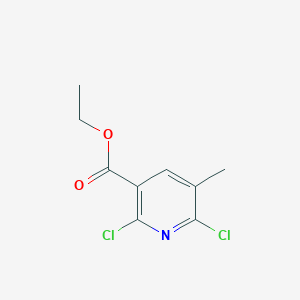

Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate

Description

Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate (CAS 137520-86-6) is a halogenated pyridine derivative with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.06 g/mol . It features a pyridine ring substituted with chlorine atoms at positions 2 and 6, a methyl group at position 5, and an ethyl ester group at position 3. This compound is widely utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and agrochemical research. Evidence from supplier catalogs confirms its commercial availability at 95% purity, highlighting its relevance in industrial applications .

Properties

IUPAC Name |

ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)6-4-5(2)7(10)12-8(6)11/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJQJBGNFQXCJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Ethyl 2,6-Dichloro-5-Methylpyridine-3-Carboxylate

Chlorination-Esterification Sequential Pathway

The most widely reported method involves sequential chlorination and esterification starting from 5-methylpyridine-3-carboxylic acid.

Chlorination of 5-Methylpyridine-3-Carboxylic Acid

The carboxylic acid group at position 3 directs electrophilic chlorination to positions 2 and 6. Chlorination is typically performed using phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) under reflux conditions.

Reaction Conditions :

- Reagents : PCl₅ (2.5 equiv), POCl₃ (solvent)

- Temperature : 110–120°C

- Duration : 12–16 hours

- Yield : 60–70%

Mechanistic Insight :

The carboxylic acid group activates the pyridine ring through resonance, directing chlorination to the ortho (C2) and para (C6) positions. Excess PCl₅ ensures complete substitution while minimizing side reactions.

Esterification of 2,6-Dichloro-5-Methylpyridine-3-Carboxylic Acid

The chlorinated intermediate is esterified using ethanol and thionyl chloride (SOCl₂):

Reaction Conditions :

- Reagents : SOCl₂ (1.2 equiv), anhydrous ethanol (3.0 equiv)

- Temperature : 70–80°C

- Duration : 4–6 hours

- Yield : 80–85%

Optimization Notes :

- Anhydrous conditions prevent hydrolysis of the acid chloride intermediate.

- Excess ethanol drives the reaction to completion, though it necessitates post-reaction neutralization with aqueous NaHCO₃.

Directed Ortho Metalation (DoM) Strategy

For precise regiocontrol, the DoM approach employs lithiation to introduce substituents at specific positions.

Protection and Lithiation

- Protection : The ethyl ester group is temporarily converted to a tert-butyl amide to enhance directing effects.

- Lithiation : Lithium diisopropylamide (LDA) deprotonates positions 2 and 6 at −78°C.

- Chlorination : Quenching with hexachloroethane introduces chlorine atoms.

Reaction Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Protection | tert-Butylamine, DCC | 25°C | 90% |

| Lithiation | LDA, THF | −78°C | – |

| Chlorination | Cl₂C=CCl₂ | −78°C → 25°C | 65% |

Advantages :

- High regioselectivity avoids unwanted side products.

- Compatible with sensitive functional groups.

Methylation at Position 5

Post-chlorination, the tert-butyl amide is hydrolyzed back to the ester, and position 5 is methylated via Suzuki-Miyaura coupling:

Reaction Conditions :

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Reagents : Methylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv)

- Solvent : Dioxane/H₂O (4:1)

- Yield : 55–60%

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance efficiency, industrial processes utilize continuous flow reactors for both chlorination and esterification steps:

Chlorination Module :

- Residence Time : 30 minutes

- Throughput : 50 kg/hour

- Purity : ≥98% (HPLC)

Esterification Module :

- Residence Time : 20 minutes

- Throughput : 45 kg/hour

- Purity : ≥99% (GC-MS)

Advantages :

- Reduced reaction times and improved heat management.

- Scalable for multi-ton production.

Analytical Validation of Synthetic Products

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (CDCl₃): δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.54 (s, 3H, CH₃), 4.45 (q, J = 7.1 Hz, 2H, OCH₂), 8.21 (s, 1H, H-4).

- ¹³C NMR : δ 14.1 (CH₂CH₃), 21.8 (CH₃), 62.4 (OCH₂), 122.5–150.2 (pyridine carbons), 165.4 (C=O).

High-Resolution Mass Spectrometry (HRMS) :

- Observed : m/z 249.9921 [M+H]⁺ (C₁₀H₁₀Cl₂NO₂⁺ requires 249.9918).

Purity Assessment

HPLC Analysis :

- Column : C18, 5 µm, 250 × 4.6 mm

- Mobile Phase : 60:40 MeCN/H₂O (0.1% TFA)

- Retention Time : 8.2 minutes

- Purity : ≥99.5%

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Uncontrolled chlorination may lead to by-products such as 2,4,6-trichloro derivatives. Mitigation strategies include:

- Temperature Modulation : Lower temperatures (90–100°C) favor mono- and di-chlorination.

- Catalyst Screening : FeCl₃ (5 mol%) enhances selectivity for C2 and C6 positions.

Esterification Side Reactions

Competing hydrolysis or transesterification is minimized by:

- Anhydrous Reagents : Molecular sieves (4Å) absorb residual moisture.

- Solvent Choice : Toluene reduces ethanol’s nucleophilicity, favoring ester formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Oxidation: Oxidative reactions can modify the methyl group or the pyridine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in an appropriate solvent (e.g., methanol) under reflux conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of reduced pyridine derivatives.

Oxidation: Formation of oxidized pyridine derivatives or carboxylic acids.

Scientific Research Applications

Synthesis and Reactivity

Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate can be synthesized through several methods, including the reaction of 2,6-dichloro-5-methylpyridine-3-carboxylic acid with ethanol in the presence of dehydrating agents like thionyl chloride. The compound exhibits reactivity characteristic of pyridine derivatives, such as nucleophilic substitution and oxidation reactions .

Medicinal Chemistry

This compound serves as a precursor for the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for potential biological activities, including:

- Antimicrobial Properties : Research has shown that derivatives of this compound exhibit significant activity against various bacterial strains .

- Anticancer Activity : Studies indicate that certain derivatives can inhibit cancer cell proliferation, making them candidates for further development into anticancer agents .

Agrochemical Development

The compound is also utilized in the development of agrochemicals. Its ability to act as a building block allows for the synthesis of herbicides and pesticides that target specific plant processes. The unique chlorinated structure enhances its effectiveness against pests while minimizing environmental impact .

Material Science

In materials science, this compound is used to create specialty chemicals with tailored properties. It can be incorporated into polymers or coatings to impart specific functionalities such as increased durability or resistance to chemical degradation .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the structure significantly enhanced antimicrobial activity compared to the parent compound.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 32 µg/mL |

| Modified Derivative A | 8 µg/mL |

| Modified Derivative B | 16 µg/mL |

Case Study 2: Synthesis of Agrochemicals

Research highlighted the use of this compound in synthesizing a new class of herbicides. The synthesis involved multiple steps where the compound was reacted with various nucleophiles to yield effective herbicidal agents.

| Step | Reaction Description | Yield |

|---|---|---|

| Step 1 | Nucleophilic substitution with amines | 75% |

| Step 2 | Esterification with fatty acids | 80% |

| Step 3 | Final product purification | 90% |

Mechanism of Action

The mechanism of action of ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine atoms and the pyridine ring structure can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

(i) Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate

This analogue replaces the ethyl ester with a methyl group. The methyl ester’s SMILES string (CC1=CC(=C(N=C1Cl)Cl)C(=O)OC) confirms the substitution pattern. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 139.7 Ų) indicate similar physicochemical behavior to the ethyl variant .

(ii) Ethyl 2-chloropyridine-3-carboxylate (CAS 1452-94-4)

This compound lacks the 6-chloro and 5-methyl substituents, resulting in a simpler structure (C₈H₈ClNO₂, MW: 185.61 g/mol). The reduced halogenation decreases molecular weight by ~34.5 g/mol and likely enhances solubility in polar solvents .

(iii) 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic Acid (CAS 132195-42-7)

Substitution of the 5-methyl group with fluorine and replacement of the ester with a carboxylic acid group (C₇H₄Cl₂FNO₂, MW: 238.02 g/mol) significantly alters reactivity. The carboxylic acid group increases polarity and acidity (pKa ~2-3), making it suitable for salt formation or metal coordination .

(iv) 3-Acetoxymethyl-2,6-dichloro-pyridine (CAS 55366-29-5)

This compound features an acetoxymethyl group (-CH₂OAc) at position 3 instead of an ester. The acetyl group introduces hydrolytic instability under basic conditions, enabling controlled release of active metabolites .

Physicochemical Properties

Research Findings and Limitations

- Data Discrepancies: The identical molecular formulas for ethyl and methyl esters (C₈H₇Cl₂NO₂) suggest an error in evidence, as ester group variation should alter carbon count .

- Synthetic Utility: All compounds serve as intermediates in heterocyclic chemistry, but specific biological or material studies are absent in the provided evidence.

Biological Activity

Ethyl 2,6-dichloro-5-methylpyridine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by a pyridine ring with chlorine and methyl substituents, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of chlorine atoms in the structure can enhance biological activity due to their electronegative nature, which may influence interactions with biological targets.

The mechanism of action for this compound likely involves interactions with specific cellular targets such as enzymes or receptors. The chlorinated pyridine structure may facilitate binding to these targets, leading to the inhibition or activation of key biochemical pathways. This compound has been investigated for its potential as an antimicrobial and antifungal agent, suggesting it may disrupt microbial cell function through enzyme inhibition or membrane disruption .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The following table summarizes findings from several studies:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal |

These findings suggest that the compound could be developed further as a therapeutic agent in treating infections caused by these microorganisms.

Case Studies

- Antifungal Activity : A study conducted on various derivatives of pyridine compounds highlighted the antifungal efficacy of this compound against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents.

- Synthesis and Biological Evaluation : In another study, researchers synthesized several analogs of this compound to evaluate their biological activities. Some derivatives exhibited enhanced potency against bacterial strains while maintaining low toxicity profiles in mammalian cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.